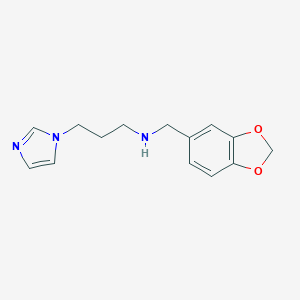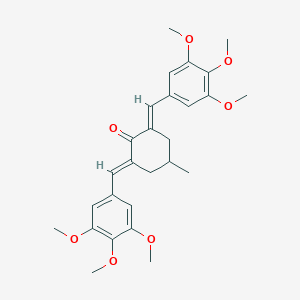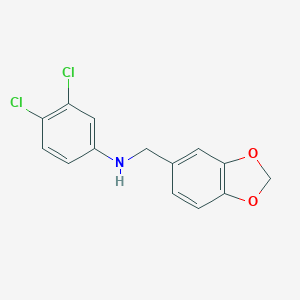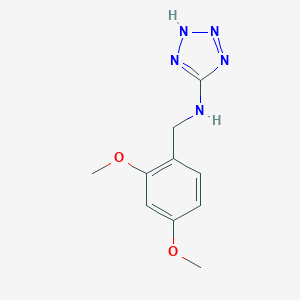
N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC is a derivative of the natural compound safrole, which is found in various plants and spices such as sassafras, cinnamon, and nutmeg.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound has anticancer properties and can induce cell death in various cancer cell lines. This compound has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines . Imidazole-containing compounds are also known for their broad range of chemical and biological properties .
Mode of Action
For instance, some imidazole-containing compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
It’s known that many imidazole-containing compounds affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine has several advantages for lab experiments, including its low toxicity profile and potential therapeutic applications. However, the synthesis of this compound requires specialized equipment and expertise in organic chemistry. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine. Further research is needed to understand the full potential of this compound as a therapeutic agent for cancer and other diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in scientific research. Furthermore, the study of this compound in combination with other compounds may lead to the development of novel therapeutic strategies for cancer and other diseases.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine can be synthesized through a multi-step process starting from safrole. The first step involves the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is further reacted with ammonium acetate and formaldehyde to produce this compound. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1(6-17-7-5-16-10-17)4-15-9-12-2-3-13-14(8-12)19-11-18-13/h2-3,5,7-8,10,15H,1,4,6,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLMHJTOFIGFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B496102.png)

![5-{2-[(Cyclohexylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B496105.png)


![2-[1-(2-Hydroxy-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-acetamide](/img/structure/B496110.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B496116.png)
![1-benzyl-2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B496118.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]tetrazol-5-amine](/img/structure/B496119.png)
![5-methyl-4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B496120.png)
![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/structure/B496122.png)
![2-{2-[(Naphthalen-1-ylmethyl)amino]ethoxy}ethanol](/img/structure/B496123.png)